An In-Depth Technical Guide to the Binding Affinity of Epertinib Hydrochloride with HER4 Receptors
An In-Depth Technical Guide to the Binding Affinity of Epertinib Hydrochloride with HER4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epertinib hydrochloride (S-222611), a potent and orally active small molecule inhibitor, has demonstrated significant activity against key members of the human epidermal growth factor receptor (HER) family.[1][2] This guide provides a comprehensive technical overview of the binding affinity of Epertinib hydrochloride with the HER4 (ErbB4) receptor, a critical aspect of its mechanism of action and therapeutic potential. As a reversible tyrosine kinase inhibitor, Epertinib also targets EGFR (HER1) and HER2, positioning it as a pan-HER inhibitor with promising anti-tumor activity.[1][3] Understanding the specific binding characteristics of Epertinib to HER4 is crucial for researchers in oncology and drug development seeking to leverage its therapeutic benefits.
This document delves into the biochemical and biophysical methodologies used to characterize this molecular interaction, providing both the theoretical framework and practical, step-by-step protocols.
Epertinib Hydrochloride: A Profile
Epertinib hydrochloride is a selective tyrosine kinase inhibitor. In cell-free assays, it has shown potent inhibitory activity against EGFR, HER2, and HER4 with IC50 values of 1.48 nM, 7.15 nM, and 2.49 nM, respectively.[1][2][4] The hydrochloride salt form of Epertinib generally offers enhanced water solubility and stability, which is advantageous for experimental and clinical applications.[1]
The HER4 Receptor: A Unique Member of the HER Family
The HER4 receptor is a transmembrane tyrosine kinase that plays a complex and sometimes contradictory role in cell signaling.[5] Unlike other HER family members that are more consistently associated with cell proliferation, HER4 can mediate both pro-proliferative and anti-proliferative signals, depending on the cellular context and the activating ligand.[5][6] Ligands for HER4 include neuregulins (NRG1, NRG2, NRG3, NRG4) and several EGF family members like betacellulin (BTC), heparin-binding EGF-like growth factor (HB-EGF), and epiregulin.[7]
Upon ligand binding, HER4 can form homodimers or heterodimers with other HER family members, leading to the activation of its intracellular kinase domain and the initiation of downstream signaling cascades.[8] Key pathways activated by HER4 include the PI3K/AKT and MAPK pathways.[8] A unique feature of HER4 signaling is its potential for proteolytic cleavage, which releases an intracellular domain (4ICD) that can translocate to the nucleus and directly modulate gene expression, often in conjunction with transcription factors like STAT5A.
HER4 Signaling Pathway
The signaling cascade initiated by HER4 activation is multifaceted. Ligand-induced dimerization and subsequent autophosphorylation of the cytoplasmic domain create docking sites for various signaling proteins. The recruitment of these proteins can trigger multiple downstream pathways that influence cell fate.
Characterizing the Binding Affinity of Epertinib to HER4
Several biophysical techniques are employed to measure binding affinity. The following sections detail the principles and provide step-by-step protocols for two gold-standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of the inhibitor (ligand) into a solution of the protein (macromolecule), a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Experimental Protocol for Epertinib-HER4 Binding Analysis using ITC:
-
Protein and Ligand Preparation:
-
Express and purify the HER4 kinase domain. Ensure high purity and proper folding.
-
Prepare a stock solution of Epertinib hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Crucially, both the HER4 protein and Epertinib must be in identical, extensively dialyzed buffer to minimize heats of dilution.[10] A common buffer for kinase assays is 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 1 mM TCEP. If DMSO is used, its concentration must be precisely matched in both the protein and inhibitor solutions.[10]
-
-
Concentration Determination:
-
Accurately determine the concentrations of the HER4 kinase domain and Epertinib. For proteins, this is typically done using UV-Vis spectroscopy at 280 nm with a calculated extinction coefficient.
-
For ITC, a general starting point is to have the protein concentration in the sample cell at 10-50 µM and the inhibitor concentration in the syringe at 10-20 times that of the protein.[10][11]
-
-
ITC Instrument Setup and Execution:
-
Degas both the protein and inhibitor solutions for at least 5-10 minutes immediately before loading to prevent air bubbles.[10]
-
Load the HER4 kinase domain solution into the sample cell (typically ~200-300 µL for modern instruments) and the Epertinib solution into the injection syringe (~40-75 µL).[11]
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the Epertinib solution into the HER4 solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of Epertinib to HER4.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the HER4 kinase domain (ligand) is immobilized on the sensor chip, and a solution containing Epertinib (analyte) is flowed over the surface. The binding of Epertinib to HER4 causes an increase in mass on the sensor surface, which is detected as a change in the resonance angle.[13] This allows for the real-time monitoring of both the association (kon) and dissociation (koff) rates of the interaction, from which the Kd can be calculated (Kd = koff/kon).[14]
Experimental Protocol for Epertinib-HER4 Binding Analysis using SPR:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified HER4 kinase domain over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups. The optimal pH for immobilization is typically slightly below the protein's isoelectric point to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of Epertinib hydrochloride in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Epertinib over the immobilized HER4 surface and a reference surface (a flow cell without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Monitor the association of Epertinib to HER4 in real-time.
-
After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the Epertinib-HER4 complex.
-
-
Surface Regeneration (if necessary):
-
If the inhibitor does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be needed to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be carefully optimized to ensure they do not denature the immobilized HER4.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are processed by subtracting the reference channel data from the active channel data.
-
The association and dissociation curves are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Epertinib Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. While Epertinib is a pan-HER inhibitor, understanding its activity against a broader range of kinases is essential to predict potential off-target effects.[15][16] Available data indicates that Epertinib shows no significant inhibitory effect on several other kinases at high concentrations.
| Kinase | IC50 (nM) |
| EGFR | 1.48[1][2] |
| HER4 | 2.49 [1][2] |
| HER2 | 7.15[1][2] |
| KDR | >10,000[17] |
| IGF1R | >10,000[17] |
| SRC | >10,000[17] |
| KIT | >10,000[17] |
| PDGFRβ | >10,000[17] |
This initial profile suggests a high degree of selectivity for the HER family over these tested kinases. However, for a complete understanding, a comprehensive kinome-wide selectivity screen is recommended. Such screens typically involve assessing the inhibitor's activity against a large panel of recombinant kinases.[18][19]
Conclusion
Epertinib hydrochloride is a potent inhibitor of the HER4 receptor tyrosine kinase. While specific Kd and kinetic parameters for the Epertinib-HER4 interaction require dedicated biophysical characterization, its low nanomolar IC50 value is indicative of a high-affinity binding event. The methodologies of Isothermal Titration Calorimetry and Surface Plasmon Resonance provide robust frameworks for the detailed quantitative analysis of this interaction, yielding critical data for understanding its mechanism of action and for guiding further drug development efforts. The selectivity profile of Epertinib underscores its targeted activity towards the HER family, which is a promising characteristic for a therapeutic agent. This guide provides the foundational knowledge and practical protocols for researchers to further explore the binding affinity of Epertinib and other small molecule inhibitors to HER4 and other kinase targets.
References
-
A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors. (2021). PMC. Retrieved from [Link]
-
What are HER4 agonists and how do they work? (2024). Aviva Systems Biology. Retrieved from [Link]
-
Structural dynamics of the active HER4 and HER2/HER4 complexes is finely tuned by different growth factors and glycosylation. (2023). PMC. Retrieved from [Link]
-
The ERBB4/HER4 receptor tyrosine kinase regulates gene expression by functioning as a STAT5A nuclear chaperone. (2005). PMC. Retrieved from [Link]
-
Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. (2014). PubMed Central. Retrieved from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. Retrieved from [Link]
-
Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today: Technologies. Retrieved from [Link]
-
ErbB4/HER4: Role in Mammary Gland Development, Differentiation and Growth Inhibition. (2008). Springer. Retrieved from [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). ResearchGate. Retrieved from [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). eLife. Retrieved from [Link]
-
Schematic diagram of the HER4-JAK2-STAT5 pathway modeled in this paper. ResearchGate. Retrieved from [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2023). PMC. Retrieved from [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]
-
The role of neuregulin4 and HER4 in gastrointestinal malignant lymphoma. (2011). PubMed. Retrieved from [Link]
-
Epertinib. Chemsrc. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Retrieved from [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). MDPI. Retrieved from [Link]
-
Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]
-
Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. (2014). PubMed. Retrieved from [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Retrieved from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. Retrieved from [Link]
-
An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours. (2018). PubMed. Retrieved from [Link]
-
Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv. Retrieved from [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. Retrieved from [Link]
-
Mechanisms, monitoring, and management of tyrosine kinase inhibitors-associated cardiovascular toxicities. (2018). OncoTargets and Therapy. Retrieved from [Link]
-
Kinetics fast track. Excellerate Bioscience. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB4/HER4: Role in Mammary Gland Development, Differentiation and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. confluencediscovery.com [confluencediscovery.com]
- 19. reactionbiology.com [reactionbiology.com]
